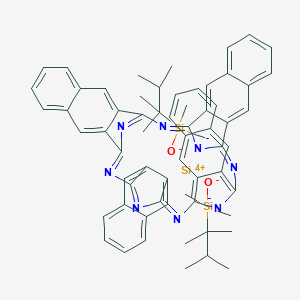
Bis-dsn
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis-dsn: is a silicon-based naphthalocyanine compound. Naphthalocyanines are a class of macrocyclic compounds similar to phthalocyanines but with extended conjugation, which imparts unique optical and electronic properties. These compounds are known for their intense absorption in the near-infrared region, making them valuable in various applications, including photodynamic therapy and optical materials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of bis(dimethylthexylsiloxy)silicon 2,3-naphthalocyanine typically involves the reaction of a silicon precursor with naphthalocyanine ligands. One common method is the substitution of bis(hydroxy) precursor with the corresponding chlorosilane ligands. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as tri-n-butylamine, for an extended period (e.g., 15 hours) to ensure complete substitution .
Industrial Production Methods: While specific industrial production methods for bis(dimethylthexylsiloxy)silicon 2,3-naphthalocyanine are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, solvent recovery, and purification processes to achieve high yields and purity suitable for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Bis-dsn can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or ozone.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where the dimethylthexylsiloxy groups are replaced by other functional groups through nucleophilic substitution.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, ozone; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in an inert atmosphere to prevent unwanted side reactions.
Substitution: Nucleophiles such as amines or alcohols; reactions are often conducted under reflux conditions with appropriate solvents.
Major Products:
Oxidation: Oxidized derivatives of the naphthalocyanine core.
Reduction: Reduced forms of the silicon naphthalocyanine.
Substitution: Substituted naphthalocyanine derivatives with new functional groups replacing the original siloxy groups.
Applications De Recherche Scientifique
Chemistry: Bis-dsn is used as a photosensitizer in photodynamic therapy (PDT) due to its strong absorption in the near-infrared region. It is also employed in the development of optical materials and sensors .
Biology and Medicine: In photodynamic therapy, this compound is used to target and destroy cancer cells. Its ability to generate singlet oxygen upon irradiation with near-infrared light makes it effective in inducing cell death in malignant tumors .
Industry: The compound’s unique optical properties make it valuable in the production of advanced materials for optical data storage, imaging, and electronic devices .
Mécanisme D'action
The primary mechanism by which bis(dimethylthexylsiloxy)silicon 2,3-naphthalocyanine exerts its effects is through the generation of singlet oxygen upon irradiation with near-infrared light. This singlet oxygen is highly reactive and can induce oxidative damage to cellular components, leading to cell death. The compound targets cellular membranes and other critical structures within the cell, disrupting their function and integrity .
Comparaison Avec Des Composés Similaires
Silicon 2,3-naphthalocyanine bis(trihexylsilyloxide): Similar in structure but with different siloxy groups.
Bis(dimethyloctadecylsiloxy)silicon 2,3-naphthalocyanine: Another derivative with longer alkyl chains on the siloxy groups.
Bis(tert-butyldimethylsiloxy)silicon 2,3-naphthalocyanine: Contains tert-butyl groups instead of dimethylthexyl groups.
Uniqueness: Bis-dsn is unique due to its specific siloxy groups, which impart distinct solubility and photophysical properties. These properties can be fine-tuned for specific applications, making it a versatile compound in both research and industrial settings .
Propriétés
Numéro CAS |
153454-02-5 |
|---|---|
Formule moléculaire |
C64H62N8O2Si3 |
Poids moléculaire |
1059.5 g/mol |
Nom IUPAC |
2,3-dimethylbutan-2-yl-dimethyl-oxidosilane;2,15,28,41,53,54-hexaza-55,56-diazanidatridecacyclo[40.10.1.13,14.116,27.129,40.04,13.06,11.017,26.019,24.030,39.032,37.043,52.045,50]hexapentaconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27,29(54),30,32,34,36,38,40,42(53),43,45,47,49,51-heptacosaene;silicon(4+) |
InChI |
InChI=1S/C48H24N8.2C8H19OSi.Si/c1-2-10-26-18-34-33(17-25(26)9-1)41-49-42(34)54-44-37-21-29-13-5-6-14-30(29)22-38(37)46(51-44)56-48-40-24-32-16-8-7-15-31(32)23-39(40)47(52-48)55-45-36-20-28-12-4-3-11-27(28)19-35(36)43(50-45)53-41;2*1-7(2)8(3,4)10(5,6)9;/h1-24H;2*7H,1-6H3;/q-2;2*-1;+4 |
Clé InChI |
ZFPSRHZZPMUXPO-UHFFFAOYSA-N |
SMILES |
CC(C)C(C)(C)[Si](C)(C)[O-].CC(C)C(C)(C)[Si](C)(C)[O-].C1=CC=C2C=C3C(=CC2=C1)C4=NC5=C6C=C7C=CC=CC7=CC6=C([N-]5)N=C8C9=CC1=CC=CC=C1C=C9C(=N8)N=C1C2=CC5=CC=CC=C5C=C2C(=N1)N=C3[N-]4.[Si+4] |
SMILES canonique |
CC(C)C(C)(C)[Si](C)(C)[O-].CC(C)C(C)(C)[Si](C)(C)[O-].C1=CC=C2C=C3C(=CC2=C1)C4=NC5=C6C=C7C=CC=CC7=CC6=C([N-]5)N=C8C9=CC1=CC=CC=C1C=C9C(=N8)N=C1C2=CC5=CC=CC=C5C=C2C(=N1)N=C3[N-]4.[Si+4] |
Key on ui other cas no. |
153454-02-5 |
Synonymes |
is(dimethylthexylsiloxy)silicon 2,3-naphthalocyanine bis-DSN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















